Vanillinbananin Exhibits 4.4-Fold Lower ATPase IC50 Compared to Bananin Prototype
In a comparative enzyme inhibition study of six bananin-class compounds against the SARS Coronavirus helicase ATPase activity, vanillinbananin demonstrated an IC50 of 0.68 μM, which is approximately 4.4-fold more potent than the prototype compound bananin (IC50 ~3 μM) under identical assay conditions [1]. Among the four active derivatives (bananin, iodobananin, vanillinbananin, eubananin), vanillinbananin represents one of the most potent ATPase inhibitors in the series, with all active compounds falling within the 0.5–3 μM IC50 range [1].
| Evidence Dimension | SARS-CoV helicase ATPase activity inhibition |
|---|---|
| Target Compound Data | IC50 = 0.68 μM |
| Comparator Or Baseline | Bananin (prototype): IC50 ~3 μM (upper bound of reported 0.5–3 μM range); iodobananin and eubananin also within 0.5–3 μM range |
| Quantified Difference | Vanillinbananin IC50 is approximately 4.4-fold lower (more potent) than bananin prototype |
| Conditions | In vitro enzymatic assay measuring ATP hydrolysis by recombinant SARS-CoV helicase |
Why This Matters
For SARS-CoV helicase screening programs, vanillinbananin provides higher ATPase inhibition potency than the prototype bananin, potentially enabling lower working concentrations in biochemical assays.
- [1] Tanner JA, Zheng BJ, Zhou J, Watt RM, Jiang JQ, Wong KL, Lin YP, Lu LY, He ML, Kung HF, Kesel AJ, Huang JD. The adamantane-derived bananins are potent inhibitors of the helicase activities and replication of SARS coronavirus. Chemistry & Biology. 2005;12(3):303-311. View Source
